1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
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Overview
Description
1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates involves nucleophilic addition to alkyl propiolates, a process that can generate compounds with similar structural motifs to the one . Such synthetic routes highlight the versatility of propiolate-based reactions in producing a wide array of functionalized molecules for further application in drug development and materials science (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).
Antioxidant and Stabilizer Applications
- Research on indolinone nitroxide and phenoxy radicals, including the analysis of their reactions and potential as antioxidants and light stabilizers, reveals a deep interest in these compounds for applications in polymer degradation and stability. Such compounds are explored for their ability to stabilize materials against oxidative damage, which is critical in extending the lifespan of polymers and plastics (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Catalysis and Polymerization
- The study of propargyl carbonates and their selective deblocking in the presence of propargyl carbamates, using tetrathiomolybdate, touches on the catalytic potential of organometallic compounds. This research opens avenues for the development of new catalysts that could be applied in the synthesis of complex organic molecules, including those with tert-butylphenoxy propyl groups (Ramesh, Bhat, & Chandrasekaran, 2005).
Medicinal Chemistry and Drug Design
- Although direct applications in drug design for the specific compound were not identified, closely related structures, such as calcium antagonists with antioxidant activity, demonstrate the broader relevance of such compounds in medicinal chemistry. The exploration of structure-activity relationships (SAR) in these contexts is crucial for the development of new therapeutics with optimized efficacy and minimized side effects (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular function and overall organism health.
Pharmacokinetics
The compound’s molecular weight of 395499 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound has good thermal stability and solubility in various organic solvents , suggesting that it may be stable and effective in a variety of environments.
properties
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-17(26)16-24(28)20-8-5-6-9-21(20)25(22(24)27)14-7-15-29-19-12-10-18(11-13-19)23(2,3)4/h5-6,8-13,28H,7,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWMZDIVVJLPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
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